![molecular formula C19H29N3O2 B5701488 N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperazine-based compounds and has been shown to possess potential therapeutic applications. In
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This results in an increase in the release of dopamine and serotonin, which can help alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide can modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to improve cognitive function in rats, suggesting its potential as a cognitive enhancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is its high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One potential direction is to investigate its potential as a treatment for Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Another direction is to explore its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in rats. Additionally, further studies could be conducted to investigate its potential as a cognitive enhancer and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide involves the reaction of 4-(4-methoxyphenyl)piperazine with cyclohexyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of the product is typically around 70%.
Scientific Research Applications
N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a potential candidate for the treatment of neurological disorders such as schizophrenia, depression, and anxiety.
properties
IUPAC Name |
N-cyclohexyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-24-18-9-7-17(8-10-18)22-13-11-21(12-14-22)15-19(23)20-16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEJLSAUCRYAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.